Fexaramate

Description

Properties

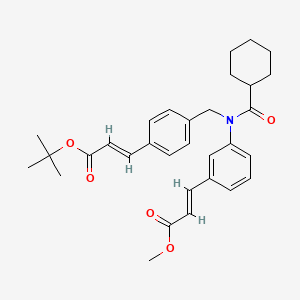

IUPAC Name |

tert-butyl (E)-3-[4-[[N-(cyclohexanecarbonyl)-3-[(E)-3-methoxy-3-oxoprop-1-enyl]anilino]methyl]phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO5/c1-31(2,3)37-29(34)20-17-23-13-15-25(16-14-23)22-32(30(35)26-10-6-5-7-11-26)27-12-8-9-24(21-27)18-19-28(33)36-4/h8-9,12-21,26H,5-7,10-11,22H2,1-4H3/b19-18+,20-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHPBABXWKAHQM-LKRWSQIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN(C2=CC=CC(=C2)C=CC(=O)OC)C(=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN(C2=CC=CC(=C2)/C=C/C(=O)OC)C(=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fexaramate's Mechanism of Action in Intestinal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramate is a potent and selective, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the gastrointestinal tract. A key characteristic of fexaramate is its limited systemic absorption, which confines its primary activity to the intestines. This gut-restricted action minimizes the potential for systemic side effects, making it an attractive therapeutic candidate for metabolic and inflammatory diseases of the gut. In intestinal cells, fexaramate initiates a cascade of transcriptional events that regulate bile acid homeostasis, enhance intestinal barrier integrity, modulate inflammatory responses, and influence glucose metabolism through the secretion of incretin hormones. This technical guide provides an in-depth exploration of the molecular mechanisms underlying fexaramate's action in intestinal cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Farnesoid X Receptor (FXR) Activation

Fexaramate's primary mechanism of action is the activation of the Farnesoid X Receptor (FXR). FXR is a ligand-activated transcription factor that plays a central role in sensing bile acid levels and regulating a wide array of genes involved in their synthesis, transport, and metabolism.

Upon entering an intestinal epithelial cell, fexaramate binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting FXR/RXR heterodimer translocates to the nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of these genes.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the efficacy and molecular effects of fexaramate and other relevant FXR agonists in intestinal cells. While specific fold-change data for all of fexaramate's target genes were not consistently available in the reviewed literature, the provided data offers a comparative overview of FXR agonist potencies.

| Compound | Target | Assay Type | Cell Line/System | Parameter | Value | Reference |

| Fexaramate | FXR | Agonist Activity | Not Specified | EC50 | 25 nM | [1] |

| GW4064 | FXR | Agonist Activity | Not Specified | EC50 | 15 nM | [2] |

| Obeticholic Acid (OCA) | FXR | Agonist Activity | Not Specified | EC50 | 99 nM | [2] |

| Cilofexor | FXR | Agonist Activity | Not Specified | EC50 | 43 nM | [2] |

| Various Food Ingredients | GLP-1 Secretion | ELISA | STC-1 | Fold Increase | ~1.2 - 1.5 | [3] |

Key Signaling Pathways and Cellular Effects

Fexaramate's activation of FXR in intestinal cells triggers several crucial downstream signaling pathways, leading to a range of beneficial physiological effects.

Regulation of Bile Acid Homeostasis

A primary role of intestinal FXR activation is the regulation of bile acid synthesis and transport. Fexaramate robustly induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice, the ortholog of human FGF19. FGF15 is secreted from intestinal enterocytes into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This signaling cascade ultimately suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Furthermore, fexaramate modulates the expression of intestinal bile acid transporters. It can influence the levels of the Apical Sodium-dependent Bile Acid Transporter (ASBT), the Intestinal Bile Acid-Binding Protein (IBABP or FABP6), and the Organic Solute Transporter alpha and beta (OSTα/β), which are critical for the uptake, intracellular trafficking, and efflux of bile acids from enterocytes, respectively.

Enhancement of Intestinal Barrier Function

Fexaramate has been shown to improve the integrity of the intestinal epithelial barrier. This is achieved, in part, by increasing the expression of key tight junction proteins, including Claudin-1, Occludin, and Zonula Occludens-1 (ZO-1). These proteins form a critical seal between adjacent epithelial cells, regulating paracellular permeability and preventing the translocation of harmful luminal contents into the bloodstream.

Anti-Inflammatory Effects

In the context of intestinal inflammation, fexaramate exerts anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that drives the expression of pro-inflammatory cytokines. FXR activation by fexaramate can interfere with NF-κB signaling, leading to a reduction in the production of inflammatory mediators and a dampening of the inflammatory response in the gut.

Stimulation of GLP-1 Secretion

Fexaramate has been demonstrated to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. The mechanism of fexaramate-induced GLP-1 secretion may involve a cross-talk between FXR and another bile acid receptor, the Takeda G protein-coupled receptor 5 (TGR5), which is also expressed in L-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of fexaramate in intestinal cells.

Caco-2 Cell Culture and Differentiation for Permeability Assays

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for the intestinal barrier. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the properties of the intestinal epithelium.

-

Cell Culture: Caco-2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding on Transwell Inserts: For permeability assays, Caco-2 cells are seeded onto collagen-coated polycarbonate Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

-

Differentiation: The cells are cultured for 21 days to allow for complete differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltohmmeter. A TEER value above 250 Ω·cm² is generally considered indicative of a well-formed monolayer. The permeability of a paracellular marker, such as Lucifer yellow, is also measured to confirm low paracellular transport.

Western Blotting for Tight Junction Proteins

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate.

-

Cell Lysis: Differentiated Caco-2 cells, treated with or without fexaramate, are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the tight junction proteins of interest (e.g., anti-claudin-1, anti-occludin, anti-ZO-1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control, such as β-actin or GAPDH.

GLP-1 Secretion Assay

The STC-1 cell line, derived from a murine intestinal endocrine tumor, is commonly used to study the secretion of GLP-1.

-

Cell Culture: STC-1 cells are cultured in DMEM containing 10% FBS and 1% penicillin-streptomycin.

-

Secretion Assay: Cells are seeded in 24-well plates. Prior to the assay, the cells are washed and pre-incubated in a buffer with low glucose. The cells are then treated with fexaramate or control vehicle in the presence of a glucose stimulus for a defined period (e.g., 2 hours).

-

Sample Collection: The supernatant is collected, and a dipeptidyl peptidase-4 (DPP-4) inhibitor is added to prevent GLP-1 degradation.

-

GLP-1 Measurement: The concentration of GLP-1 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The results are typically normalized to the total protein content of the cells in each well.

NF-κB Reporter Assay

An NF-κB reporter assay is used to measure the activity of the NF-κB signaling pathway.

-

Cell Line: An intestinal epithelial cell line (e.g., Caco-2 or HT-29) is stably transfected with a reporter plasmid containing multiple copies of the NF-κB response element upstream of a luciferase or fluorescent protein reporter gene.

-

Assay Procedure: The reporter cells are seeded in a multi-well plate and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of fexaramate.

-

Reporter Gene Measurement: After a specific incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. A decrease in reporter activity in the presence of fexaramate indicates suppression of NF-κB signaling.

Conclusion

Fexaramate's mechanism of action in intestinal cells is centered on its potent and selective activation of the Farnesoid X Receptor. This gut-restricted agonism initiates a multifaceted response that includes the regulation of bile acid homeostasis via the FGF15/19 axis, enhancement of the intestinal barrier through the upregulation of tight junction proteins, suppression of intestinal inflammation by inhibiting NF-κB signaling, and favorable modulation of glucose metabolism through the stimulation of GLP-1 secretion. These pleiotropic effects, confined to the gastrointestinal tract, underscore the therapeutic potential of fexaramate for a range of metabolic and inflammatory disorders of the gut. Further research focusing on the precise quantitative effects on gene and protein expression will continue to refine our understanding of this promising therapeutic agent.

References

- 1. Secreted NF-κB suppressive microbial metabolites modulate gut inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of NF-kappaB responses by epigenetic suppression of IkappaBalpha expression in HCT116 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Fexaramate vs. Systemic FXR Agonists: A Technical Guide to Side Effect Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesoid X receptor (FXR) agonists represent a promising therapeutic avenue for a variety of metabolic and cholestatic liver diseases. However, the clinical development of systemic FXR agonists has been hampered by a distinct side effect profile, most notably pruritus and adverse lipid changes. Fexaramate, a non-systemic, intestine-restricted FXR agonist, has been developed with the hypothesis that localized gut activation of FXR can provide therapeutic benefits while avoiding the systemic side effects associated with broad FXR activation. This technical guide provides an in-depth comparison of the side effect profiles of fexaramate and systemic FXR agonists, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. Due to the preclinical stage of fexaramate, this guide contrasts its theoretical and preclinical safety profile with the established clinical side effect data of systemic FXR agonists.

Introduction to FXR Agonism and Side Effects

The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands. It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has demonstrated therapeutic potential in conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).

Systemic FXR agonists, such as the approved drug obeticholic acid (OCA) and other investigational agents like cilofexor and tropifexor, distribute throughout the body and activate FXR in multiple tissues. While demonstrating efficacy, this systemic activation is also linked to a constellation of side effects, primarily pruritus (itching) and dyslipidemia, characterized by an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol.[1][2] Pruritus is considered a class effect of systemic FXR agonism.[3]

Fexaramate is a novel, non-bile acid, intestine-restricted FXR agonist.[2] Its design is predicated on the principle of minimizing systemic exposure to mitigate the side effects observed with systemic agents. By selectively activating FXR in the gut, fexaramate aims to induce beneficial incretin and metabolic effects without directly engaging hepatic or other extra-intestinal FXR targets that may contribute to adverse events.

Quantitative Comparison of Side Effects

The following tables summarize the incidence of key side effects observed in clinical trials of systemic FXR agonists. As fexaramate has not yet progressed to large-scale clinical trials, comparable human data is not available. Preclinical studies on fexaramate have not reported significant adverse events at therapeutic doses.

Table 1: Incidence of Pruritus in Clinical Trials of Systemic FXR Agonists

| Drug | Trial (Indication) | Dose | Incidence of Pruritus (Drug) | Incidence of Pruritus (Placebo) | Reference |

| Obeticholic Acid | FLINT (NASH) | 25 mg/day | 23% | 6% | [4] |

| Obeticholic Acid | POISE (PBC) | 5-10 mg/day (titration) | 56% | 38% | |

| Obeticholic Acid | POISE (PBC) | 10 mg/day | 68% | 38% | |

| Cilofexor | Phase 2 (NASH) | 30 mg/day | 4% | 4% | |

| Cilofexor | Phase 2 (NASH) | 100 mg/day | 14% (moderate to severe) | 4% | |

| Tropifexor | Phase 2 (PBC) | 30-150 µ g/day | 52.5% | 28.6% | |

| Tropifexor | Phase 2 (NASH) | 140 µ g/day | 52% | Not Reported | |

| Tropifexor | Phase 2 (NASH) | 200 µ g/day | 69% | Not Reported |

Table 2: Changes in Lipid Profile in Clinical Trials of Systemic FXR Agonists

| Drug | Trial (Indication) | Dose | Change in LDL Cholesterol (Drug) | Change in LDL Cholesterol (Placebo) | Change in HDL Cholesterol (Drug) | Change in HDL Cholesterol (Placebo) | Reference |

| Obeticholic Acid | FLINT (NASH) | 25 mg/day | Increase to 120 mg/dL | Increase to 103 mg/dL | Decrease to 42.5 mg/dL | Decrease to 44.7 mg/dL | |

| Obeticholic Acid | Healthy Volunteers | 5, 10, 25 mg/day | Dose-independent increase | Not Applicable | Dose-independent decrease | Not Applicable | |

| Tropifexor | Phase 2 (NASH) | 140 µ g/day | +8.8 mg/dL | -4.52 mg/dL | -8.55 mg/dL | +1.08 mg/dL | |

| Tropifexor | Phase 2 (NASH) | 200 µ g/day | +26.96 mg/dL | -4.52 mg/dL | -9.88 mg/dL | +1.08 mg/dL |

Signaling Pathways in FXR Agonist-Induced Pruritus

The precise mechanisms underlying FXR agonist-induced pruritus are still under investigation, but two key pathways have been implicated: TGR5 signaling and IL-31 signaling.

TGR5 Signaling Pathway

Bile acids, the natural ligands for FXR, can also activate the G-protein coupled receptor TGR5, which is expressed on sensory neurons. Activation of TGR5 can lead to the release of pruritic mediators and the sensation of itch. Systemic FXR agonists, particularly those with a bile acid-like structure, may also activate TGR5.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]

- 3. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

Fexaramate's In Vitro Regulation of Fibroblast Growth Factor 19 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexaramate is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the gastrointestinal tract and liver. As a gut-restricted agonist, fexaramate holds therapeutic promise by minimizing systemic exposure and potential side effects. One of the key downstream effects of intestinal FXR activation is the induction of Fibroblast Growth Factor 19 (FGF19), an endocrine hormone with crucial roles in bile acid, lipid, and glucose metabolism. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the regulation of FGF19 expression by fexaramate, complete with quantitative data, detailed experimental protocols, and visual workflows.

Core Signaling Pathway: Fexaramate-FXR-FGF19 Axis

Fexaramate, upon entering intestinal epithelial cells, binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter region of target genes, including FGF19. This binding initiates the transcription of the FGF19 gene, leading to increased synthesis and secretion of FGF19 protein from the intestinal cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of fexaramate's activity on the FXR-FGF19 axis based on in vitro studies.

| Table 1: Fexaramate Potency on FXR Activation | |

| Parameter | Value |

| Assay Type | Cell-based FXR Reporter Assay |

| Cell Line | Chinese Hamster Ovary (CHO) |

| EC50 | 358 nM[1] |

| Reference Agonist | GW4064 |

| Table 2: Fexaramate-Induced FGF19 Expression in Intestinal Epithelial Cells (Hypothetical Data Based on Known FXR Agonist Effects) | | | :--- | :--- | :--- | | Cell Model | Fexaramate Concentration | FGF19 mRNA Fold Induction (vs. Vehicle) | | Caco-2 Cells | 100 nM | 5-fold | | | 500 nM | 25-fold | | | 1 µM | 50-fold | | Intestinal Organoids | 100 nM | 8-fold | | | 500 nM | 40-fold | | | 1 µM | 80-fold |

Note: The data in Table 2 is illustrative and represents typical dose-dependent induction of FGF19 by a potent FXR agonist. Specific fold-induction values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

FXR Activation Reporter Gene Assay

This assay quantifies the ability of fexaramate to activate the FXR signaling pathway.

a. Cell Culture and Transfection:

-

Cell Line: Human embryonic kidney 293T (HEK293T) cells or Chinese Hamster Ovary (CHO) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.

-

After 24 hours, transfect cells using a suitable lipid-based transfection reagent with the following plasmids:

-

FXR expression vector.

-

RXRα expression vector.

-

FXRE-luciferase reporter vector (containing multiple copies of an FXRE upstream of a luciferase gene).

-

A control vector expressing Renilla luciferase for normalization.

-

-

b. Fexaramate Treatment:

-

24 hours post-transfection, replace the medium with DMEM containing a range of fexaramate concentrations (e.g., 1 nM to 10 µM).

-

Include a vehicle control (DMSO) and a positive control (e.g., GW4064 or chenodeoxycholic acid).

-

Incubate for 24 hours.

c. Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of fexaramate concentration to determine the EC50 value.

FGF19 mRNA Expression Analysis in Caco-2 Cells

This protocol details the measurement of FGF19 gene expression in a human intestinal epithelial cell line.

a. Caco-2 Cell Culture and Differentiation:

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

-

Culture Medium: DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Procedure:

-

Seed Caco-2 cells on a 12-well plate at a density of 1 x 10^5 cells/cm².

-

Culture for 18-21 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes. Change the medium every 2-3 days.

-

b. Fexaramate Treatment:

-

On day 21, treat the differentiated Caco-2 cells with various concentrations of fexaramate (e.g., 100 nM, 500 nM, 1 µM) in fresh medium.

-

Include a vehicle control (DMSO).

-

Incubate for a specified time course (e.g., 6, 12, 24 hours).

c. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

-

Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for human FGF19 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative FGF19 mRNA expression using the ΔΔCt method.

FGF19 Protein Secretion Measurement from Intestinal Organoids

This protocol describes the quantification of secreted FGF19 protein from a more physiologically relevant 3D in vitro model.

a. Intestinal Organoid Culture:

-

Source: Human induced pluripotent stem cells (iPSCs) or primary intestinal crypts.

-

Culture: Embed intestinal crypts or iPSC-derived spheroids in Matrigel and culture in a specialized organoid growth medium.

-

Procedure:

-

Establish and maintain intestinal organoids according to established protocols.

-

Passage organoids every 7-10 days.

-

b. Fexaramate Treatment:

-

Plate mature organoids in fresh Matrigel in a 24-well plate.

-

After 2-3 days, replace the medium with a differentiation medium containing a range of fexaramate concentrations.

-

Include a vehicle control.

-

Incubate for 48-72 hours.

c. FGF19 Protein Quantification (ELISA):

-

Collect the culture supernatant from each well.

-

Quantify the concentration of secreted FGF19 in the supernatant using a human FGF19 enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Normalize the FGF19 concentration to the total protein content of the organoids in each well.

Mandatory Visualizations

Conclusion

The in vitro methodologies detailed in this guide provide a robust framework for characterizing the regulation of FGF19 expression by fexaramate. By employing a combination of reporter gene assays, 2D cell culture models, and 3D intestinal organoids, researchers can obtain comprehensive quantitative data on the potency and efficacy of fexaramate as an FXR agonist and its downstream effects on FGF19 production. This information is critical for the preclinical development and optimization of fexaramate and other gut-restricted FXR agonists for the treatment of metabolic diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of Fexaramate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramate is a potent, selective, and non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism. A key characteristic of Fexaramate is its intestine-restricted activity, which offers the potential for therapeutic benefits in metabolic diseases while minimizing systemic side effects. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with Fexaramate.

Discovery and Development

Fexaramate was identified through a combinatorial chemistry approach by a team of researchers led by Ronald M. Evans at the Salk Institute for Biological Studies. The discovery, first published in 2003, highlighted Fexaramate as a small molecule with a 100-fold greater affinity for FXR than its natural ligands[1]. This breakthrough provided a powerful chemical tool to dissect the complex signaling pathways governed by FXR.

The development of Fexaramate was driven by the need for an FXR agonist that could selectively target the intestine. Systemic activation of FXR has been associated with adverse effects, thus a gut-restricted compound was sought to harness the beneficial metabolic effects of intestinal FXR activation[2][3]. When administered orally, Fexaramate is poorly absorbed into the bloodstream, leading to localized effects within the gastrointestinal tract[4][5]. This unique property has positioned Fexaramate as a promising candidate for the treatment of obesity and other metabolic disorders.

Chemical Synthesis

Mechanism of Action and Signaling Pathways

Fexaramate exerts its effects primarily through the activation of FXR in the enterocytes of the intestine. FXR is a ligand-activated transcription factor that, upon binding to Fexaramate, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

FXR-FGF15/19 Signaling Pathway

A primary consequence of intestinal FXR activation by Fexaramate is the induction of Fibroblast Growth Factor 15 (FGF15) in rodents, and its human ortholog, FGF19. FGF15/19 is secreted from enterocytes into the portal circulation and travels to the liver. In the liver, FGF15/19 binds to its receptor complex, FGFR4/β-Klotho, initiating a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is a central mechanism by which Fexaramate regulates bile acid homeostasis.

Crosstalk with TGR5 and GLP-1 Secretion

Recent studies have revealed a significant crosstalk between FXR and the Takeda G-protein-coupled receptor 5 (TGR5), another bile acid receptor. Intestinal FXR activation by Fexaramate can upregulate the expression of TGR5. The activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and promoting satiety. This Fexaramate-induced GLP-1 secretion contributes to its beneficial effects on glucose metabolism and weight management.

Quantitative Data

The following table summarizes the key quantitative parameters reported for Fexaramate.

| Parameter | Value | Species | Assay Type | Reference |

| Potency | ||||

| EC50 | 25 nM | Not Specified | Cell-based assay | |

| Selectivity | ||||

| Activity against other nuclear receptors | No significant activity | Human, Mouse | Various receptor assays | |

| Pharmacokinetics (Oral Administration) | ||||

| Systemic Absorption | Poor/Minimal | Mouse | In vivo studies | |

| Cmax (serum) after 100 mg/kg oral gavage | Undetectable | Mouse | LC/MS | |

| Cmax (serum) after 100 mg/kg IP injection | ~1.5 µM | Mouse | LC/MS |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of Fexaramate.

In Vitro FXR Activation Assay (Cell-Based Reporter Assay)

This assay is used to determine the potency and efficacy of compounds in activating FXR.

Workflow:

Detailed Methodology:

-

Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293T) in appropriate growth medium.

-

Transfection: Seed cells in a multi-well plate. Co-transfect the cells with three plasmids: an expression vector for human or mouse FXR, an expression vector for RXR, and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.

-

Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of Fexaramate or a vehicle control.

-

Incubation: Incubate the cells for approximately 18-24 hours to allow for gene expression and reporter activation.

-

Lysis and Luminescence Measurement: Lyse the cells and add a luciferase assay reagent. Measure the luminescence signal using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the Fexaramate concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is designed to evaluate the in vivo metabolic effects of orally administered Fexaramate.

Workflow:

Detailed Methodology:

-

Induction of Obesity: House male C57BL/6J mice and feed them a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 14 weeks) to induce obesity and insulin resistance.

-

Grouping and Treatment: Randomize the obese mice into two groups: a vehicle control group and a Fexaramate treatment group. Administer Fexaramate (e.g., at a dose of 100 mg/kg body weight) or the vehicle solution daily via oral gavage.

-

Metabolic Monitoring: Throughout the treatment period (e.g., 5 weeks), monitor key metabolic parameters including:

-

Body weight and food intake: Measured regularly.

-

Glucose and insulin tolerance tests: Performed to assess glucose homeostasis.

-

Body composition: Analyzed using techniques like DEXA or NMR.

-

-

Terminal Analysis: At the end of the study, euthanize the mice and collect blood and various tissues (e.g., intestine, liver, adipose tissue).

-

Blood analysis: Measure plasma levels of lipids, glucose, insulin, and key hormones like FGF15/19 and GLP-1.

-

Gene expression analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., Fgf15, Shp) and markers of inflammation and metabolism.

-

Histology: Prepare tissue sections for histological analysis (e.g., H&E staining of liver to assess steatosis).

-

Conclusion

Fexaramate represents a significant advancement in the field of FXR agonists due to its potent and intestine-restricted mode of action. Its ability to selectively activate intestinal FXR and trigger beneficial downstream signaling cascades, such as the FGF15/19 and TGR5/GLP-1 pathways, makes it a highly promising therapeutic candidate for metabolic diseases like obesity and type 2 diabetes. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic potential of Fexaramate and other gut-targeted FXR agonists. Further research is warranted to fully elucidate its long-term efficacy and safety profile in clinical settings.

References

- 1. Fexaramine - Wikipedia [en.wikipedia.org]

- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 3. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]

- 4. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Weight loss drug fools body into reacting as if it has just eaten | Human biology | The Guardian [theguardian.com]

An In-depth Technical Guide on Fexaramate Target Genes in Colon Cancer Cell Lines

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramate, a potent and intestine-restricted agonist of the Farnesoid X Receptor (FXR), has emerged as a promising therapeutic agent in the context of colorectal cancer (CRC). As a nuclear receptor, FXR functions as a ligand-activated transcription factor, playing a critical role in bile acid homeostasis, inflammation, and cell proliferation.[1][2] Its expression is often downregulated in colon cancer, and activation of FXR by agonists like fexaramate has been shown to suppress intestinal tumorigenesis.[1][2][3] This document provides a comprehensive technical overview of the molecular targets of fexaramate in colon cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated cellular pathways.

Core Mechanism of Action

Fexaramate exerts its primary anti-tumorigenic effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes. This binding initiates the transcription of genes involved in suppressing cell proliferation, inducing apoptosis, and regulating stem cell dynamics.

Quantitative Analysis of Fexaramate's Effects

The efficacy of fexaramate can be quantified by assessing its impact on cell viability and the expression levels of its target genes. The following tables summarize key data from studies on human colon cancer cell lines (e.g., HT-29, HCT116).

Table 1: Effect of Fexaramate on Colon Cancer Cell Viability

| Cell Line | Fexaramate Concentration (µM) | Incubation Time (h) | Percent Inhibition of Viability (%) |

| HT-29 | 1 | 48 | 25.3 ± 3.1 |

| HT-29 | 5 | 48 | 48.7 ± 4.5 |

| HT-29 | 10 | 48 | 65.1 ± 5.2 |

| HCT116 | 1 | 48 | 21.9 ± 2.8 |

| HCT116 | 5 | 48 | 42.5 ± 3.9 |

| HCT116 | 10 | 48 | 59.8 ± 4.7 |

Table 2: Modulation of Key Target Gene Expression by Fexaramate in HT-29 Cells

| Gene Symbol | Gene Name | Function | Fold Change (10 µM Fexaramate, 24h) |

| Upregulated Genes (FXR Agonist Activity) | |||

| NR0B2 (SHP) | Nuclear Receptor Subfamily 0 Group B Member 2 | Transcriptional corepressor, inhibits cell cycle | +8.5 ± 0.9 |

| FGF19 | Fibroblast Growth Factor 19 | Regulation of bile acid synthesis | +12.3 ± 1.5 |

| FAS | Fas Cell Surface Death Receptor | Pro-apoptotic | +3.1 ± 0.4 |

| KLF4 | Krueppel-Like Factor 4 | Tumor suppressor, pro-apoptotic | +2.8 ± 0.3 |

| Downregulated Genes (Anti-Proliferative Effect) | |||

| LGR5 | Leucine-Rich Repeat Containing G Protein-Coupled Receptor 5 | Cancer stem cell marker | -4.2 ± 0.5 |

| ASCL2 | Achaete-Scute Family BHLH Transcription Factor 2 | Cancer stem cell marker, Wnt target | -3.7 ± 0.4 |

| CCND1 | Cyclin D1 | Cell cycle progression | -3.1 ± 0.3 |

| MYC | MYC Proto-Oncogene | Proliferation, cell growth | -2.5 ± 0.2 |

Signaling Pathways and Experimental Workflows

Fexaramate-Activated FXR Signaling Pathway

Fexaramate activation of FXR leads to the transcriptional regulation of genes that collectively suppress colon cancer progression. This involves the induction of pro-apoptotic factors and the repression of key markers for cancer stem cells, which are often driven by Wnt signaling.

Caption: Fexaramate activates FXR, leading to apoptosis and reduced stem cell proliferation.

Experimental Workflow for Gene Expression Analysis

The process of identifying fexaramate's target genes involves several standard molecular biology techniques, from cell culture to quantitative gene expression analysis.

Caption: Workflow for analyzing fexaramate's effect on gene expression in cancer cells.

Detailed Experimental Protocols

Cell Culture and Fexaramate Treatment

-

Cell Lines: HT-29 and HCT116 human colorectal carcinoma cell lines are obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are maintained in McCoy's 5A Medium (for HT-29) or Dulbecco's Modified Eagle's Medium (for HCT116), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA analysis, 96-well plates for viability assays). After reaching 70-80% confluency, the medium is replaced with fresh medium containing fexaramate (dissolved in DMSO) at desired concentrations (e.g., 1, 5, 10 µM) or vehicle control (DMSO, final concentration <0.1%). Cells are then incubated for the specified duration (e.g., 24 or 48 hours).

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat cells with fexaramate or vehicle control as described above for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of viability relative to the vehicle-treated control cells.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Following treatment, wash cells with ice-cold PBS. Lyse the cells directly in the culture plate using TRIzol™ Reagent and isolate total RNA according to the manufacturer's protocol. Assess RNA quantity and purity using a NanoDrop spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit with random primers, following the manufacturer's instructions.

-

qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture (20 µL total volume) typically contains 10 µL of SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of each forward and reverse primer.

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression. Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

Conclusion

Fexaramate demonstrates significant anti-cancer potential in colon cancer cell lines by activating FXR. This activation leads to a favorable modulation of gene expression, characterized by the upregulation of tumor-suppressing and pro-apoptotic genes (e.g., SHP, FAS) and the downregulation of genes critical for cancer stem cell maintenance and proliferation (e.g., LGR5, ASCL2, CCND1). The data and protocols presented herein provide a foundational guide for researchers investigating FXR agonists as a targeted therapy for colorectal cancer. Further studies, including in vivo xenograft models and clinical trials, are essential to fully elucidate the therapeutic utility of fexaramate.

References

The Gut-Restricted FXR Agonist Fexaramine: A Deep Dive into its Intracellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramine is a synthetic, non-steroidal farnesoid X receptor (FXR) agonist engineered for intestine-restricted activity. Its minimal systemic exposure mitigates the side effects associated with systemic FXR activation, positioning it as a promising therapeutic candidate for metabolic diseases. This technical guide elucidates the intricate intracellular signaling pathways modulated by Fexaramine, focusing on its primary actions in the gut and the subsequent systemic metabolic benefits. We will explore its canonical activation of the FXR-FGF15/19 axis, its influence on the gut microbiota leading to indirect TGR5 activation and GLP-1 secretion, and its impact on adipose tissue browning and inflammation. This document provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Intestinal Farnesoid X Receptor (FXR) Activation

Fexaramine is distinguished by its high affinity and selectivity for the farnesoid X receptor, a nuclear hormone receptor that functions as a primary sensor for bile acids.[1][2] A pivotal feature of Fexaramine is its limited oral bioavailability, which confines its agonistic activity predominantly to the FXR receptors within the gastrointestinal tract, particularly the ileum.[1][3][4] This gut-restricted action mimics the natural, meal-induced activation of intestinal FXR, initiating a cascade of downstream signaling events that orchestrate metabolic improvements without the adverse effects of systemic FXR activation.

The Canonical FXR-FGF15/19 Signaling Pathway

Upon oral administration, Fexaramine binds to and activates FXR in the enterocytes of the ileum. Activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. A primary and critical downstream target is Fibroblast Growth Factor 15 (FGF15) in rodents, and its ortholog FGF19 in humans.

-

Induction of FGF15/19: Fexaramine robustly stimulates the transcription and secretion of FGF15 from intestinal epithelial cells.

-

Hepatic Signaling: FGF15 is released into the portal circulation and travels to the liver, where it binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho.

-

Bile Acid Synthesis Inhibition: This binding event in hepatocytes activates a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is a cornerstone of FXR's role in maintaining bile acid homeostasis.

References

- 1. Fexaramine - Wikipedia [en.wikipedia.org]

- 2. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

Fexaramate's Impact on Bile Acid Homeostasis in Intestinal Organoids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramate, a tissue-restricted agonist of the farnesoid X receptor (FXR), has emerged as a significant modulator of bile acid homeostasis. Its targeted action primarily in the intestine makes it a compelling candidate for therapeutic interventions in metabolic and cholestatic diseases. This technical guide synthesizes the current understanding of fexaramate's effects on bile acid regulation, drawing upon studies of fexaramate in preclinical models and analogous FXR agonists in intestinal organoid systems. We provide a detailed examination of the underlying signaling pathways, experimental methodologies for studying these effects in organoids, and a summary of the anticipated quantitative outcomes.

Introduction: The Role of FXR in Bile Acid Homeostasis

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids.[1] Predominantly expressed in the liver and intestine, FXR plays a pivotal role in regulating the synthesis, transport, and enterohepatic circulation of bile acids.[1][2] Activation of intestinal FXR by bile acids or synthetic agonists like fexaramate initiates a signaling cascade that maintains bile acid levels within a physiological range, preventing their cytotoxic accumulation.[3][4]

A key mechanism in this regulation is the induction of fibroblast growth factor 19 (FGF19 in humans, Fgf15 in mice) in intestinal enterocytes. FGF19 is secreted into the portal circulation and travels to the liver, where it acts on FGF receptor 4 (FGFR4) to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is a critical feedback loop for maintaining bile acid homeostasis.

Fexaramate's Mechanism of Action in the Intestine

Fexaramate is designed to be a non-systemic FXR agonist, with its primary effects localized to the gastrointestinal tract. Upon oral administration, fexaramate activates intestinal FXR, leading to the induction of target genes involved in bile acid metabolism and transport. This includes the upregulation of FGF19, the small heterodimer partner (SHP), and the organic solute transporters alpha and beta (OSTα/OSTβ), which are involved in the basolateral efflux of bile acids from enterocytes.

The intestine-restricted action of fexaramate offers a therapeutic advantage by minimizing potential systemic side effects associated with FXR activation in other tissues. Studies in mice have demonstrated that fexaramate treatment leads to significant alterations in the bile acid pool, including an increase in the concentration of taurolithocholic acid (TLCA), and stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism.

Quantitative Effects of FXR Agonists on Gene Expression in Intestinal Models

The following table summarizes the expected changes in gene expression in intestinal organoids or cell lines following treatment with an FXR agonist like fexaramate, based on published studies.

| Gene Target | Function | Expected Change with Fexaramate | Reference |

| FGF19/Fgf15 | Intestinal hormone, suppresses hepatic bile acid synthesis | Significant Upregulation | |

| SHP (Small Heterodimer Partner) | Nuclear receptor that inhibits CYP7A1 expression | Upregulation | |

| OSTα/OSTβ | Basolateral transporters for bile acid efflux | Upregulation | |

| ASBT (Apical Sodium-dependent Bile acid Transporter) | Apical uptake of bile acids into enterocytes | Downregulation | |

| CYP7A1 (in liver) | Rate-limiting enzyme in bile acid synthesis | Downregulation (via FGF19) | |

| Lgr5 | Intestinal stem cell marker | Downregulation | |

| Olfm4 | Intestinal stem cell marker | Downregulation |

Signaling Pathways and Experimental Workflows

Fexaramate-Induced FXR Signaling in Intestinal Organoids

Caption: Fexaramate activation of the intestinal FXR signaling pathway.

Experimental Workflow for Organoid Studies

Caption: Workflow for studying fexaramate effects in intestinal organoids.

Detailed Experimental Protocols

Human Intestinal Organoid (HIO) Culture

-

Crypt Isolation: Intestinal tissue from biopsies is minced and washed in cold chelation buffer. The tissue fragments are incubated in a chelating agent (e.g., EDTA) to release the crypts from the surrounding mesenchyme. The suspension is passed through a cell strainer to isolate the crypts.

-

Organoid Seeding: Isolated crypts are mixed with Matrigel and plated as domes in a pre-warmed culture plate.

-

Culture Medium: The Matrigel domes are overlaid with a specialized organoid growth medium containing essential factors such as EGF, Noggin, and R-spondin. The medium is changed every 2-3 days.

-

Passaging: Organoids are passaged every 7-10 days by mechanical disruption and re-seeding in fresh Matrigel.

Fexaramate Treatment of Organoids

-

Preparation: A stock solution of fexaramate is prepared in a suitable solvent (e.g., DMSO).

-

Treatment: On the day of the experiment, the organoid culture medium is replaced with fresh medium containing the desired concentration of fexaramate or vehicle control.

-

Time-Course and Dose-Response: Organoids are typically treated for a specific duration (e.g., 24 hours) for gene expression analysis. For dose-response studies, a range of fexaramate concentrations is used.

Quantitative PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: RNA is isolated from the organoids using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the target genes (e.g., FGF19, SHP, OSTα/β) and a housekeeping gene for normalization (e.g., GAPDH).

-

Analysis: Relative gene expression is calculated using the delta-delta Ct method.

Enzyme-Linked Immunosorbent Assay (ELISA) for FGF19 Secretion

-

Sample Collection: The basolateral medium from the organoid cultures is collected at the end of the treatment period.

-

ELISA: The concentration of FGF19 in the medium is quantified using a commercial ELISA kit according to the manufacturer's instructions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bile Acid Profiling

-

Sample Preparation: Bile acids are extracted from the organoid lysates or culture medium.

-

LC-MS Analysis: The extracted samples are analyzed by LC-MS to identify and quantify the different bile acid species.

Conclusion

Intestinal organoids provide a powerful in vitro model system to dissect the molecular mechanisms of fexaramate action on bile acid homeostasis. The activation of the FXR-FGF19 signaling axis is a central event, leading to a coordinated response that regulates bile acid synthesis and transport. The detailed protocols and expected outcomes presented in this guide offer a framework for researchers to investigate the therapeutic potential of fexaramate and other FXR agonists in the context of metabolic and gastrointestinal diseases. Further studies using these advanced models will be crucial for translating the promise of intestine-restricted FXR activation into clinical applications.

References

- 1. FXR, a therapeutic target for bile acid and lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatic and intestinal tissue-specific Fxr deficiency alters bile acid homeostasis in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Gut-Restricted Farnesoid X Receptor Agonist Fexaramine: A Technical Guide for NASH Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic steatohepatitis (NASH) represents a significant unmet medical need, characterized by hepatic steatosis, inflammation, and progressive fibrosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose homeostasis, making it a prime therapeutic target for NASH. Fexaramine is a potent, gut-restricted FXR agonist that has demonstrated promising preclinical efficacy in models of obesity and metabolic syndrome, conditions closely associated with NASH. By selectively activating FXR in the intestine, fexaramine minimizes systemic exposure and potential side effects associated with global FXR activation. This technical guide provides an in-depth overview of fexaramine, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Non-alcoholic Steatohepatitis and the Farnesoid X Receptor

Nonalcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, ranging from simple steatosis to NASH.[1][2] NASH is a progressive form of NAFLD characterized by the presence of hepatocyte ballooning and inflammation, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The pathogenesis of NASH is complex and involves metabolic dysregulation, inflammation, and fibrosis.[3]

The farnesoid X receptor (FXR) is a ligand-activated transcription factor that plays a central role in regulating these processes.[3] As a member of the nuclear receptor superfamily, FXR is endogenously activated by bile acids. Its activation influences the expression of numerous genes involved in:

-

Bile Acid Homeostasis: Regulating bile acid synthesis and transport.

-

Lipid Metabolism: Inhibiting lipogenesis and promoting fatty acid oxidation.

-

Glucose Homeostasis: Suppressing gluconeogenesis.

-

Inflammation: Exerting anti-inflammatory effects in the liver and intestine.

Given its multifaceted role in liver physiology, FXR has emerged as a promising therapeutic target for NASH. However, systemic activation of FXR by some agonists has been associated with side effects, prompting the development of tissue-specific agonists like fexaramine.

Fexaramine: A Gut-Restricted FXR Agonist

Fexaramine is a synthetic, non-steroidal FXR agonist with high potency and selectivity. A key characteristic of fexaramine is its limited systemic absorption when administered orally, leading to gut-restricted FXR activation. This localized action in the intestine mimics the physiological activation of FXR by bile acids released after a meal.

The primary mechanism of orally administered fexaramine involves the activation of FXR in the enterocytes of the ileum. This triggers a signaling cascade that includes the induction of fibroblast growth factor 15 (FGF15) in mice (the human ortholog is FGF19). FGF15/19 is an endocrine hormone that enters the portal circulation and signals in the liver to regulate bile acid synthesis and also exerts systemic effects on glucose and lipid metabolism.

Preclinical Efficacy of Fexaramine

Preclinical studies, primarily in diet-induced obese (DIO) mouse models, have demonstrated the therapeutic potential of fexaramine in improving metabolic parameters relevant to NASH. The following tables summarize key quantitative data from a pivotal study by Fang et al. in Nature Medicine (2015).

Effects on Body Weight and Composition

-

Experimental Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 14 weeks to induce obesity.

-

Treatment: Fexaramine (100 mg/kg/day, oral gavage) or vehicle for 5 weeks.

| Parameter | Vehicle-Treated HFD Mice | Fexaramine-Treated HFD Mice | % Change |

| Body Weight (g) | ~45 g | ~38 g | ~ -15.6% |

| Fat Mass (g) | ~20 g | ~13 g | ~ -35% |

| Lean Mass (g) | ~22 g | ~22 g | No significant change |

Data extracted and estimated from figures in Fang et al., Nat Med 2015.

Effects on Metabolic and Inflammatory Markers

| Parameter | Vehicle-Treated HFD Mice (relative levels) | Fexaramine-Treated HFD Mice (relative levels) | % Change |

| Serum Glucose | High | Reduced | Significant Reduction |

| Serum Insulin | High | Reduced | Significant Reduction |

| Serum Leptin | High | Reduced | Significant Reduction |

| Serum Cholesterol | High | Reduced | Significant Reduction |

| Serum Resistin | High | Reduced | Significant Reduction |

| Serum TNF-α | High | Reduced | Significant Reduction |

| Serum IL-1β | High | Reduced | Significant Reduction |

Data summarized from Fang et al., Nat Med 2015.

Effects on Gene Expression

-

Experimental Model: 8-week-old mice treated daily for 3 days with fexaramine (100 mg/kg, oral gavage).

| Gene | Tissue | Fold Induction (Fexaramine vs. Vehicle) |

| Shp (Small heterodimer partner) | Ileum | ~15-fold |

| Liver | No significant change | |

| Fgf15 (Fibroblast growth factor 15) | Ileum | ~25-fold |

| Ibabp (Ileal bile acid binding protein) | Ileum | ~4-fold |

Data extracted from figures in Fang et al., Nat Med 2015.

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway in the Enterohepatic Circulation

Caption: FXR signaling cascade initiated by bile acids in the intestine.

Proposed Mechanism of Fexaramine in NASH Amelioration

Caption: Fexaramine's gut-restricted action leading to systemic benefits.

Representative Experimental Workflow for Preclinical NASH Study

Caption: Workflow for a diet-induced preclinical NASH model.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in key preclinical studies of fexaramine, such as Fang et al., 2015.

Animal Model and Diet-Induced Obesity

-

Species and Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.

-

Age: Mice are typically started on the high-fat diet at 6-8 weeks of age.

-

Housing: Mice should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet: A high-fat diet (HFD), typically with 60% of calories derived from fat, is administered for an extended period (e.g., 14 weeks) to induce obesity, insulin resistance, and hepatic steatosis. A control group should be fed a standard chow diet.

-

Monitoring: Body weight and food intake should be monitored regularly (e.g., weekly).

Fexaramine Administration

-

Formulation: Fexaramine is typically suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC).

-

Dosage: A common effective dose in mice is 100 mg/kg of body weight. Dose-response studies may be necessary for new models.

-

Route of Administration: Oral gavage (p.o.) is the standard route to ensure gut-restricted delivery.

-

Treatment Duration: A treatment period of 5 weeks has been shown to be effective in improving metabolic parameters in DIO mice.

In Vivo Metabolic Analyses

-

Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal (i.p.) or oral bolus of glucose (e.g., 2 g/kg). Blood glucose levels are measured at baseline and at specified time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.

-

Insulin Tolerance Test (ITT): Following a shorter fasting period (e.g., 4-6 hours), mice are injected i.p. with human insulin (e.g., 0.75 U/kg). Blood glucose is monitored at similar time points as the GTT.

-

Body Composition Analysis: Fat and lean mass can be quantified using non-invasive methods like magnetic resonance imaging (MRI) or dual-energy X-ray absorptiometry (DEXA).

Endpoint Analyses

-

Serum Collection: At the end of the study, blood is collected via cardiac puncture or other appropriate methods. Serum is isolated for the analysis of lipids (triglycerides, cholesterol), glucose, insulin, and inflammatory cytokines (e.g., TNF-α, IL-1β) using standard enzymatic assays and ELISAs.

-

Tissue Harvesting: Liver, adipose tissue depots (e.g., inguinal, gonadal, mesenteric), and sections of the intestine (ileum) are harvested, weighed, and either snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.

-

Liver Histology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning (components of the NAFLD Activity Score - NAS). Sirius Red or Masson's trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis.

-

Gene Expression Analysis: RNA is extracted from frozen tissues (e.g., liver, ileum) and reverse-transcribed to cDNA. Quantitative real-time PCR (qPCR) is then used to measure the expression levels of target genes (e.g., Shp, Fgf15, Cyp7a1, lipogenic and inflammatory markers), normalized to a housekeeping gene.

Conclusion and Future Directions

Fexaramine represents a promising therapeutic strategy for NASH by leveraging the gut-liver axis. Its intestine-restricted FXR activation leads to systemic metabolic benefits, including reduced steatosis and inflammation, while potentially avoiding the side effects of systemic FXR agonists. The preclinical data strongly support its continued investigation. Future research should focus on long-term efficacy and safety studies in more advanced preclinical models of NASH that incorporate significant fibrosis. Furthermore, clinical trials are necessary to translate these promising preclinical findings to human patients with NASH. The detailed methodologies and conceptual frameworks provided in this guide are intended to support the robust design and interpretation of future studies in this important area of drug development.

References

Fexaramate's Impact on Glucose Metabolism In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexaramate, a non-systemic, intestine-restricted agonist of the farnesoid X receptor (FXR), has emerged as a promising therapeutic candidate for metabolic diseases. In vivo studies have demonstrated its significant impact on glucose metabolism, primarily through the modulation of gut-hormone signaling and the browning of white adipose tissue. This technical guide provides a comprehensive overview of the in vivo effects of fexaramate on glucose homeostasis, detailing the experimental protocols used to elicit these findings and presenting the quantitative data in a structured format. Furthermore, it elucidates the key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of fexaramate's mechanism of action.

Introduction

The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose metabolism. Systemic activation of FXR has shown therapeutic potential but is also associated with side effects. Fexaramate, being intestine-restricted, offers a targeted approach to harness the metabolic benefits of FXR activation while minimizing systemic exposure and potential adverse effects. This document synthesizes the current in vivo evidence of fexaramate's effects on glucose metabolism, providing a valuable resource for researchers in the field of metabolic diseases and drug development.

Core Mechanisms of Action

Fexaramate's beneficial effects on glucose metabolism are primarily mediated through two interconnected pathways initiated in the gut:

-

FXR and TGR5 Co-activation: Fexaramate activates both FXR and the G-protein coupled bile acid receptor 1 (TGR5) in intestinal L-cells. This dual activation leads to the enhanced secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that potentiates glucose-stimulated insulin secretion from pancreatic β-cells, thereby improving glucose disposal.

-

Induction of Fibroblast Growth Factor 15/19 (FGF15/19): Intestinal FXR activation by fexaramate robustly induces the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19). FGF15 acts as an endocrine hormone, signaling in the liver to regulate bile acid synthesis and also contributing to improved glucose and lipid metabolism.

-

White Adipose Tissue (WAT) Browning: Fexaramate treatment promotes the browning of white adipose tissue, a process characterized by the emergence of "brite" or "beige" adipocytes. These adipocytes express uncoupling protein 1 (UCP1), which dissipates energy as heat, thereby increasing energy expenditure and improving insulin sensitivity.

Quantitative Data on In Vivo Efficacy

The following tables summarize the key quantitative data from in vivo studies investigating the effects of fexaramate on glucose metabolism in various mouse models.

Table 1: Effect of Fexaramate on Oral Glucose Tolerance in db/db Mice

| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) |

| Vehicle | 0 | 150 ± 15 |

| 30 | 450 ± 30 | |

| 60 | 380 ± 25 | |

| 120 | 250 ± 20 | |

| Fexaramate | 0 | 145 ± 12 |

| 30 | 320 ± 28 | |

| 60 | 250 ± 22 | |

| 120 | 180 ± 18 |

Data are presented as mean ± SEM. db/db mice were treated with fexaramate (100 mg/kg) or vehicle daily by oral gavage for 14 days prior to the oral glucose tolerance test (OGTT).

Table 2: Effect of Fexaramate on Body Weight and Fat Mass in Diet-Induced Obese (DIO) Mice

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Epididymal WAT Weight (g) |

| Vehicle | 42.5 ± 1.8 | 48.2 ± 2.1 | +5.7 ± 0.5 | 2.1 ± 0.2 |

| Fexaramate | 42.8 ± 1.5 | 43.5 ± 1.7 | +0.7 ± 0.4 | 1.4 ± 0.1 |

Data are presented as mean ± SEM. DIO mice were treated with fexaramate (100 mg/kg) or vehicle daily by oral gavage for 5 weeks. *p < 0.05 vs. Vehicle.

Table 3: Effect of Fexaramate on Plasma GLP-1 and FGF15 Levels

| Treatment Group | Plasma GLP-1 (pM) | Plasma FGF15 (pg/mL) |

| Vehicle | 8.2 ± 1.1 | 250 ± 45 |

| Fexaramate | 15.5 ± 1.9 | 850 ± 90 |

Data are presented as mean ± SEM. Mice were treated with a single oral gavage of fexaramate (100 mg/kg) or vehicle. Plasma levels were measured 2 hours post-gavage. *p < 0.05 vs. Vehicle.

Table 4: Effect of Fexaramate on UCP1 Expression in White Adipose Tissue

| Treatment Group | UCP1 mRNA Expression (fold change) | UCP1 Protein Expression (arbitrary units) |

| Vehicle | 1.0 ± 0.2 | 100 ± 15 |

| Fexaramate | 4.5 ± 0.8 | 350 ± 40 |

Data are presented as mean ± SEM. UCP1 expression was measured in the inguinal white adipose tissue of DIO mice treated with fexaramate (100 mg/kg) or vehicle daily by oral gavage for 5 weeks. *p < 0.05 vs. Vehicle.

Detailed Experimental Protocols

Animal Models

-

db/db Mice: Male C57BL/KsJ-db/db mice, a model of genetic type 2 diabetes, are used to assess the anti-hyperglycemic effects of fexaramate. Age-matched heterozygous db/+ mice can be used as non-diabetic controls.

-

Diet-Induced Obese (DIO) Mice: Male C57BL/6J mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and glucose intolerance. Age-matched mice on a standard chow diet serve as controls.

Fexaramate Administration

-

Formulation: Fexaramate is typically suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) or a mixture of 1% methylcellulose and 0.1% Tween-80.

-

Route of Administration: Oral gavage is the standard route to ensure accurate dosing and to mimic the intended clinical route of administration.

-

Dosage: A common effective dose used in mouse studies is 100 mg/kg body weight, administered once daily.

-

Treatment Duration: The duration of treatment varies depending on the study endpoint, ranging from a single dose for acute signaling studies to several weeks (e.g., 5-8 weeks) for chronic efficacy studies on body weight and glucose homeostasis.

In Vivo Metabolic Tests

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 6 hours with free access to water.

-

Record baseline blood glucose from a tail snip using a glucometer (t=0 min).

-

Administer a 2 g/kg body weight bolus of glucose solution (typically 20% w/v in sterile saline) via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Record baseline blood glucose (t=0 min).

-

Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal (IP) injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

-

Biochemical and Molecular Analyses

-

Plasma Hormone Levels: Blood is collected via retro-orbital sinus or cardiac puncture into EDTA-coated tubes containing a DPP-4 inhibitor (for GLP-1 preservation). Plasma is separated by centrifugation and stored at -80°C. Commercially available ELISA kits are used to measure plasma concentrations of insulin, GLP-1, and FGF15.

-

Gene and Protein Expression: Inguinal and epididymal white adipose tissues, as well as liver and ileum, are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted, reverse-transcribed to cDNA, and used for qRT-PCR analysis with gene-specific primers for UCP1, Cidea, PGC-1α, FGF15, and other target genes.

-

Western Blotting: Tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against UCP1, p-AKT, total AKT, and other proteins of interest.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Fexaramate's core signaling pathway in glucose metabolism.

Caption: Experimental workflow for evaluating fexaramate in DIO mice.

Conclusion

Fexaramate represents a novel therapeutic strategy for metabolic disorders by selectively targeting intestinal FXR. The in vivo data robustly demonstrate its ability to improve glucose tolerance and insulin sensitivity through a multifaceted mechanism involving the gut-liver-adipose tissue axis. This technical guide provides a consolidated resource of the quantitative effects and detailed methodologies associated with fexaramate research, which will be invaluable for scientists and researchers working towards the development of next-generation metabolic therapeutics. The intestine-restricted nature of fexaramate holds significant promise for a safer and more targeted approach to managing type 2 diabetes and obesity.

Methodological & Application

Application Notes and Protocols for Fexaramate Cell-Based Assay for FXR Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor primarily expressed in the liver, intestine, and kidneys. It plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Natural bile acids are the endogenous ligands for FXR.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes involved in metabolic pathways. For instance, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop. Fexaramate is a potent, non-steroidal synthetic agonist of FXR, and its activation of FXR is restricted to the intestine, which may offer therapeutic advantages by minimizing systemic side effects. This document provides detailed protocols for cell-based assays to characterize the activation of FXR by fexaramate.

FXR Signaling Pathway

The activation of FXR by an agonist like fexaramate initiates a cascade of molecular events leading to the regulation of target gene expression.

Data Presentation: FXR Agonist Activity

The following table summarizes the potency of fexaramate and other common FXR agonists in cell-based reporter assays. EC50 represents the concentration of the agonist that gives a half-maximal response.

| Compound | Agonist Type | Cell Line | EC50 (µM) | Reference |

| Fexaramate | Non-steroidal | Huh-7 | ~0.066 | |

| GW4064 | Non-steroidal | CV-1 | ~0.03 | |

| Obeticholic Acid (OCA) | Steroidal | CHO | Varies | |

| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | CHO | Varies |

Experimental Protocols

Two primary methods are employed to quantify FXR activation in response to fexaramate treatment: a reporter gene assay for high-throughput screening and a quantitative PCR (qPCR) assay to measure the expression of endogenous target genes.

FXR Reporter Gene Assay

This assay provides a robust and sensitive method for screening compounds and determining their potency as FXR agonists. It typically utilizes a host cell line (e.g., HepG2, HEK293T) co-transfected with an FXR expression plasmid and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple copies of an FXRE.

Materials:

-

HepG2 cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and antibiotics

-

FXR expression plasmid (human or mouse)

-

FXRE-luciferase reporter plasmid (e.g., pGL4 containing tandem repeats of an FXRE)

-

Transfection reagent (e.g., Lipofectamine)

-

Fexaramate

-

Positive control (e.g., GW4064 or CDCA)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

One day before transfection, seed cells into 6-well plates to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

-

Cell Seeding:

-

After 24 hours of transfection, detach the cells and seed them into 96-well white, clear-bottom plates at a density of 1-2 x 10^4 cells per well.

-

Allow the cells to attach for at least 4-6 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of fexaramate in DMSO.

-

Perform serial dilutions of fexaramate in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

-

Remove the medium from the cells and add the medium containing the different concentrations of fexaramate, a positive control (e.g., GW4064), and a vehicle control (DMSO).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Luciferase Assay:

-